molecular formula C10H14ClNO2S B13559056 Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

Cat. No.: B13559056
M. Wt: 247.74 g/mol
InChI Key: GMXNVTITMYMKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Benzothiazole: Exhibits anticancer and antifungal activities.

This compound’s unique combination of a chloromethyl group and an ester functionality distinguishes it from other thiazole derivatives, potentially offering unique reactivity and applications.

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

InChI

InChI=1S/C10H14ClNO2S/c1-4-14-9(13)10(2,3)8-12-7(5-11)6-15-8/h6H,4-5H2,1-3H3

InChI Key

GMXNVTITMYMKTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=NC(=CS1)CCl

Origin of Product

United States

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